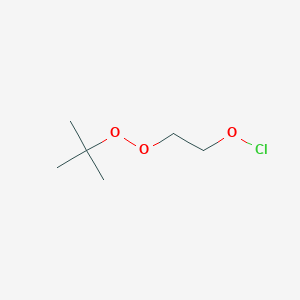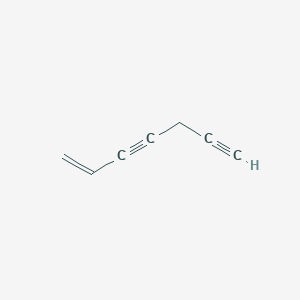![molecular formula C20H21N2O6- B14388178 2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate CAS No. 88258-16-6](/img/structure/B14388178.png)
2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate is a complex organic compound with a pyridine core This compound is characterized by its unique structural features, including multiple substituents such as methyl, nitrophenyl, and ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the formation of the pyridine ring followed by the introduction of substituents through various reactions such as nitration, esterification, and alkylation. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the ester group can produce various esters or amides.
Aplicaciones Científicas De Investigación
2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Dimethyl-4-(3-nitrophenyl)pyridine-3-carboxylate: Lacks the ester group, leading to different chemical properties.
2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-phenylpyridine-3-carboxylate: Lacks the nitro group, affecting its reactivity and biological activity.
Uniqueness
2,6-Dimethyl-5-{[(2-methylbutan-2-yl)oxy]carbonyl}-4-(3-nitrophenyl)pyridine-3-carboxylate is unique due to its combination of substituents, which confer specific chemical and biological properties. Its structural complexity allows for diverse applications and interactions with various molecular targets.
Propiedades
Número CAS |
88258-16-6 |
|---|---|
Fórmula molecular |
C20H21N2O6- |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
2,6-dimethyl-5-(2-methylbutan-2-yloxycarbonyl)-4-(3-nitrophenyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C20H22N2O6/c1-6-20(4,5)28-19(25)16-12(3)21-11(2)15(18(23)24)17(16)13-8-7-9-14(10-13)22(26)27/h7-10H,6H2,1-5H3,(H,23,24)/p-1 |
Clave InChI |
PPTCLKCGVJPZJN-UHFFFAOYSA-M |
SMILES canónico |
CCC(C)(C)OC(=O)C1=C(C(=C(N=C1C)C)C(=O)[O-])C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



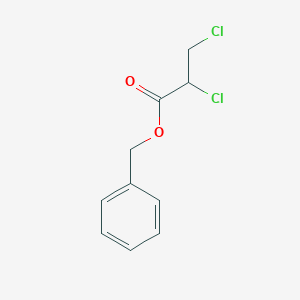
![5-[(2-Methoxyethyl)sulfanyl]-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14388113.png)
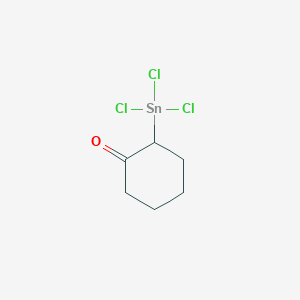

![7,7-Diiodobicyclo[2.2.1]hept-2-ene](/img/structure/B14388128.png)
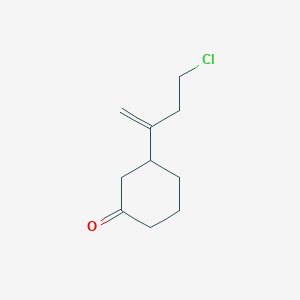
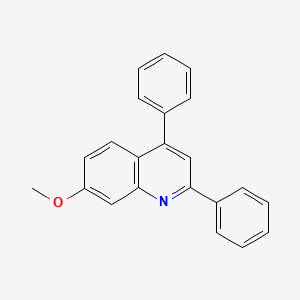
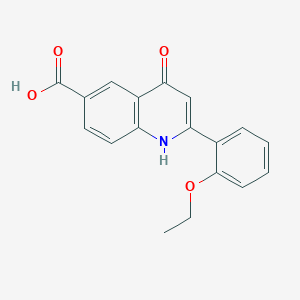
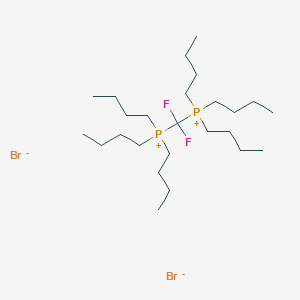
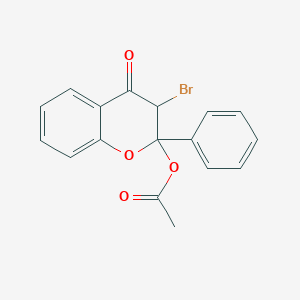
![2-[(Morpholin-4-yl)methylidene]butanal](/img/structure/B14388164.png)
